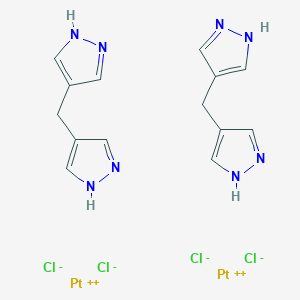

Pt-Dpzm

描述

The compound “Pt-Dpzm” refers to a platinum complex linked via a 4,4′-dipyrazolylmethane ligandThe platinum center in this compound is known for its ability to form stable complexes, which can be utilized in various chemical reactions and biological applications .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Pt-Dpzm typically involves the reaction of platinum precursors with 4,4′-dipyrazolylmethane under controlled conditions. One common method involves the use of platinum chloride complexes, which react with 4,4′-dipyrazolylmethane in the presence of a suitable solvent, such as dimethylformamide or acetonitrile. The reaction is usually carried out at elevated temperatures to ensure complete formation of the desired complex .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification, crystallization, and drying to obtain the final product in a pure form. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions

Pt-Dpzm undergoes various types of chemical reactions, including:

Oxidation: this compound can undergo oxidation reactions, where the platinum center is oxidized to a higher oxidation state.

Reduction: Reduction reactions involve the reduction of the platinum center to a lower oxidation state.

Substitution: This compound can participate in substitution reactions, where ligands attached to the platinum center are replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out under mild conditions to prevent decomposition of the complex.

Reduction: Reducing agents such as sodium borohydride or hydrazine are commonly used. These reactions are often performed at room temperature.

Substitution: Ligand substitution reactions can be carried out using various ligands, such as phosphines or amines, under ambient conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state platinum complexes, while reduction reactions produce lower oxidation state complexes. Substitution reactions result in the formation of new platinum-ligand complexes .

科学研究应用

Catalytic Applications

Pt-Dpzm is primarily recognized for its catalytic properties in organic synthesis. It serves as a catalyst in several reactions, including:

- Oxidation Reactions : this compound facilitates the oxidation of alcohols to aldehydes and ketones, showcasing its efficiency in transforming functional groups.

- Cross-Coupling Reactions : The compound is used in Suzuki and Heck coupling reactions, which are essential for forming carbon-carbon bonds in pharmaceuticals and agrochemicals.

Table 1: Catalytic Reactions Involving this compound

Material Science Applications

In material science, this compound is utilized for its electronic properties:

- Conductive Polymers : The compound enhances the conductivity of polymers when incorporated into their structure, making it valuable for developing advanced electronic materials.

- Nanomaterials : this compound is employed in the synthesis of nanoparticles, which exhibit unique optical and electronic properties beneficial for sensors and photovoltaic devices.

Case Study: Conductive Polymer Development

A study demonstrated that incorporating this compound into poly(3,4-ethylenedioxythiophene) (PEDOT) significantly improved the polymer's conductivity and stability under various environmental conditions. This advancement has implications for organic electronics and flexible devices .

Medicinal Chemistry Applications

The medicinal chemistry field has also benefited from this compound's applications:

- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism involves inducing apoptosis through DNA interaction.

- Drug Delivery Systems : The compound can be utilized to enhance the solubility and bioavailability of poorly soluble drugs, improving therapeutic outcomes.

Table 2: Medicinal Applications of this compound

作用机制

The mechanism of action of Pt-Dpzm involves its interaction with biological molecules, particularly DNA. The platinum center in this compound can form covalent bonds with the nitrogen atoms in the DNA bases, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately leading to cell death. The molecular targets of this compound include the DNA double helix and various proteins involved in DNA repair and replication .

相似化合物的比较

Similar Compounds

Cisplatin: A widely used platinum-based anticancer drug that forms DNA adducts similar to Pt-Dpzm.

Carboplatin: Another platinum-based drug with a similar mechanism of action but with reduced side effects compared to cisplatin.

Uniqueness of this compound

This compound is unique due to its 4,4′-dipyrazolylmethane ligand, which provides additional stability and reactivity compared to other platinum-based compounds. This ligand allows for the formation of multinuclear platinum complexes, which can enhance the compound’s anticancer activity and reduce the likelihood of resistance development .

生物活性

The compound Pt-Dpzm , or platinum(II) complex with 4,4′-dipyrazolylmethane, is a notable member of the platinum-based anticancer agents. This compound has garnered attention due to its potential in cancer therapy, primarily through its ability to interact with DNA and induce cytotoxic effects in cancer cells. The following sections explore its biological activity, mechanisms, and relevant studies.

This compound exhibits its biological activity primarily through DNA binding . Similar to other platinum-based drugs like cisplatin, this compound forms covalent bonds with DNA, leading to the formation of DNA adducts. These adducts disrupt DNA replication and transcription, ultimately triggering apoptosis in cancer cells.

Key Mechanisms:

- DNA Cross-linking: this compound can form intra- and inter-strand cross-links in DNA, which prevents proper DNA separation during replication.

- Induction of Apoptosis: The formation of DNA adducts activates cellular stress responses that lead to programmed cell death.

- Generation of Reactive Oxygen Species (ROS): The interaction of this compound with cellular components may lead to ROS production, contributing to cytotoxicity.

Cytotoxicity Studies

Research has demonstrated that this compound exhibits significant cytotoxic effects against various human cancer cell lines. A comparative analysis of its effectiveness against different cell lines is summarized in Table 1.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 5.2 | DNA cross-linking and apoptosis induction |

| HeLa (Cervical Cancer) | 3.8 | ROS generation and cell cycle arrest |

| MCF-7 (Breast Cancer) | 6.5 | Intra-strand cross-linking |

Case Studies

-

Study on A549 Cells:

In a study involving A549 lung cancer cells, this compound demonstrated an IC50 value of 5.2 µM, indicating potent cytotoxicity. The mechanism was primarily attributed to the formation of DNA cross-links that inhibited cell proliferation and induced apoptosis. -

HeLa Cell Study:

Another study focusing on HeLa cells reported an IC50 value of 3.8 µM for this compound. The compound was shown to induce oxidative stress through ROS generation, leading to significant cell death. -

MCF-7 Cell Line Analysis:

Research on MCF-7 breast cancer cells indicated an IC50 value of 6.5 µM for this compound. The study highlighted the compound's ability to cause intra-strand cross-linking in DNA, which effectively halted the cell cycle and triggered apoptotic pathways.

Comparative Analysis with Other Platinum Compounds

This compound's unique ligand structure provides it with distinct advantages over traditional platinum drugs like cisplatin and carboplatin:

| Compound | Mechanism | Advantages |

|---|---|---|

| Cisplatin | DNA cross-linking | Well-established efficacy but higher toxicity |

| Carboplatin | Similar to cisplatin | Reduced side effects |

| This compound | Enhanced stability and reactivity due to dipyrazolylmethane ligand | Lower resistance development |

Future Directions

The ongoing research into this compound focuses on several critical areas:

- Mechanistic Studies: Further elucidation of the molecular mechanisms underlying its anticancer activity.

- In Vivo Studies: Transitioning from in vitro findings to animal models to assess therapeutic efficacy and safety.

- Combination Therapies: Investigating the synergistic effects of this compound with other chemotherapeutic agents or targeted therapies.

属性

IUPAC Name |

platinum(2+);4-(1H-pyrazol-4-ylmethyl)-1H-pyrazole;tetrachloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H8N4.4ClH.2Pt/c2*1(6-2-8-9-3-6)7-4-10-11-5-7;;;;;;/h2*2-5H,1H2,(H,8,9)(H,10,11);4*1H;;/q;;;;;;2*+2/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQUZFSMKMFFYMI-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)CC2=CNN=C2.C1=C(C=NN1)CC2=CNN=C2.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2].[Pt+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16Cl4N8Pt2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80930896 | |

| Record name | Platinum(2+) chloride--4,4'-methylenedi(1H-pyrazole) (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80930896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

828.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140657-78-9 | |

| Record name | Bis(4,4'-dipyrazolylmethane-N,N')-bis(dichloroplatinum II) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140657789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Platinum(2+) chloride--4,4'-methylenedi(1H-pyrazole) (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80930896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。